molecular formula C8H5F5 B1390656 2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene CAS No. 1138445-25-6

2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene

Cat. No.: B1390656
CAS No.: 1138445-25-6
M. Wt: 196.12 g/mol
InChI Key: NEUJLUFALXXWLP-UHFFFAOYSA-N
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Description

The compound “2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene” likely belongs to the class of organic compounds known as triazolopyrimidines . These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “2-(1,1-Difluoroethyl)-5-fluoropyrazine” are typically synthesized using a one-pot procedure that starts with the reaction of 2,3-diaminopyridine with 1,1-difluoroethylamine in dichloromethane.


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to that of “1,1-Difluoroethyl 2,2,2-trifluoroethyl ether”, which has a molecular formula of C4H5F5O and an average mass of 164.074 Da .


Chemical Reactions Analysis

The compound “this compound” might exhibit similar reactivity to “1,1-Difluoroethyl 2,2,2-trifluoroethyl ether”. For instance, it might be sensitive to heat and incompatible with oxidizers .

Scientific Research Applications

Molecular Structure and Bonding

  • Dimer Formation in Neat Liquid 1,3,5-Trifluorobenzene : A study revealed distinct short-range local order in 1,3,5-trifluorobenzene liquid, involving 'dimers' with a parallel stacked configuration, which could have implications for understanding the molecular interactions in similar fluorinated compounds (Cabaço et al., 1996).

  • Structural Distortions in Halogen-Substituted Aromatics : Research on the gas-phase structures of various fluorobenzenes, including 1,3,5-trifluorobenzene, highlighted the effects of multiple fluorine substituents on benzene rings and the additivity of ring distortions (Wann et al., 2007).

  • Molecular Structure Analysis : The molecular structure of 1,3,5-trifluorobenzene has been studied using electron diffraction, contributing to the understanding of the geometric parameters and bonding in fluorinated benzenes (Ramondo et al., 1992).

Chemical Reactions and Synthesis

  • Triazidation of Trifluorobenzenes : A study demonstrated the selective defluorination and triazidation of trifluorobenzenes, yielding products with potential applications in polymer chemistry and organic synthesis (Chapyshev & Chernyak, 2013).

  • Nucleophilic Substitution in Fluorobenzenes : Research showed the successful substitution of fluorine in various difluoro and trifluorobenzenes, which is significant for synthetic chemistry involving fluorinated aromatic compounds (Goryunov et al., 2010).

  • Electrochemical Fluorination : The electrochemical fluorination of di- and tri-fluorobenzenes was studied, revealing insights into the formation of fluorinated cyclohexadienes, crucial for understanding electrochemical reactions in fluorinated compounds (Momota et al., 1994).

Material Science and Photophysics

  • Covalent Organic Frameworks : The formation of covalent organic frameworks with hydrazone linkages using 1,3,5-triformylbenzene demonstrates the potential of fluorinated benzene derivatives in creating new porous materials (Uribe-Romo et al., 2011).

  • Photolytic and Radical-Induced Oxidation : Research on the photolytic and hydroxyl radical-induced oxidation of trifluorobenzene derivatives, including 1,3,5-trifluorobenzene, has provided insights into the degradation and environmental impact of these compounds (Leitner et al., 1996).

  • Laser Fluorescence Spectra : The study of laser-induced fluorescence spectra of the 1,3,5-trifluorobenzene radical cation in the gas phase contributes to our understanding of the photophysics of fluorinated aromatic compounds (Miller & Bondybey, 1978).

  • Cross-Coupling Reactions : Investigations into the nickel- and palladium-catalyzed cross-coupling reaction of fluorobenzenes, including trifluorobenzenes, with Grignard reagents, are key to advancements in organometallic chemistry and synthesis of complex molecules (Saeki et al., 2005).

Properties

IUPAC Name

2-(1,1-difluoroethyl)-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-8(12,13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUJLUFALXXWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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